2-(Trifluoromethylthio)benzamide
Description
Significance of Organofluorine Compounds in Chemical Sciences
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have a profound impact across the chemical sciences. wikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts high thermal and metabolic stability to fluorinated molecules. nih.govmdpi.com This stability is a key reason for their widespread use in pharmaceuticals, where resistance to metabolic degradation can prolong a drug's activity. taylorandfrancis.com Notable examples of organofluorine pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.comwikipedia.org Beyond medicine, organofluorine compounds are integral to the development of advanced materials like fluoropolymers, known for their chemical resistance and thermal stability, and are also used in agrochemicals. numberanalytics.comwikipedia.org
Unique Electronic and Steric Properties of the Trifluoromethylthio (SCF₃) Moiety
The trifluoromethylthio group is a fascinating functional group that combines the properties of the highly electronegative trifluoromethyl (CF₃) group with the divalent sulfur atom. This combination results in a unique set of electronic and steric characteristics that are highly attractive for molecular design. enamine.net
Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The SCF₃ group is known to significantly increase the lipophilicity of a molecule. enamine.netnih.gov This is a key feature that can enhance the ability of a drug candidate to cross cell membranes and the blood-brain barrier. enamine.net
The influence of fluorination on lipophilicity can be complex. While monofluorination often decreases lipophilicity, polyfluoroalkylation, as in the case of the SCF₃ group, typically leads to a substantial increase. nih.govd-nb.info For instance, the Hansch lipophilicity parameter (π), a measure of a substituent's contribution to lipophilicity, for the SCF₃ group is exceptionally high. acs.org
Table 1: Comparison of Lipophilicity Parameters (logP)
| Compound Series | logP Decrease with Monofluorination | logP Increase with Trifluoromethylation |
| Isopropanol (B130326) | 0.4 | Significant |
Data sourced from lipophilicity trend studies. d-nb.info
The trifluoromethylthio group is a potent electron-withdrawing group, a property that stems from the high electronegativity of the fluorine atoms. acs.orgviu.ca This strong inductive effect significantly influences the electronic environment of the molecule to which it is attached. The electron-withdrawing nature of the SCF₃ group can be quantified using Hammett substituent constants (σ).
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The substituent constant, σ, reflects the electronic influence of a substituent at the meta (σm) or para (σp) position of a benzene (B151609) ring. Positive σ values indicate an electron-withdrawing group, while negative values signify an electron-donating group. viu.ca The SCF₃ group exhibits positive σ values, confirming its electron-withdrawing character. This is in contrast to the methoxy (B1213986) group (-OCH₃), which is electron-donating by resonance in the para position, and the trifluoromethoxy group (-OCF₃), which is strongly electron-withdrawing. viu.ca
Table 2: Selected Hammett Substituent Constants (σ)
| Substituent | σm | σp |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.07 | < 0 |
| -CF₃ | Positive | Positive |
| -OCF₃ | 0.40 | 0.35 |
| -NO₂ | Positive | Positive |
This table presents a qualitative comparison based on established principles of Hammett constants. viu.cayoutube.com
The strong electron-withdrawing nature of the SCF₃ group can have profound effects on the reactivity and properties of a molecule. For example, it can increase the acidity of nearby protons and influence the regioselectivity of chemical reactions. nih.gov
Overview of Research Trends in SCF₃-Containing Organic Molecules
The unique properties of the SCF₃ group have spurred significant research into the development of new synthetic methods for its introduction into organic molecules. rsc.org Efficient and practical methods for trifluoromethylthiolation are highly sought after. Recent advancements have focused on the use of reagents like AgSCF₃ and the development of radical cascade reactions to synthesize SCF₃-containing compounds. rsc.orgnih.gov
The applications of SCF₃-containing molecules are expanding rapidly. In medicinal chemistry, the ability of the SCF₃ group to enhance lipophilicity and metabolic stability makes it a valuable tool in drug discovery. enamine.netmdpi.com Researchers are actively exploring the incorporation of this moiety into various drug scaffolds to improve their pharmacokinetic and pharmacodynamic profiles. In agrochemical research, the SCF₃ group is being utilized to develop new pesticides and herbicides with improved efficacy and environmental profiles. wikipedia.org The development of novel N(SCF₃)(CF₃)-amines highlights the ongoing efforts to create new fluorinated motifs with unique properties. nih.gov Furthermore, the study of materials containing the SCF₃ group is an emerging area, with potential applications in areas like low-refraction thin-film coatings. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHJONWLHGXBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2 Trifluoromethylthio Benzamide and Its Structural Precursors
Elucidation of Reaction Pathways in Trifluoromethylthiolation
The formation of the C-S bond in trifluoromethylthiolation reactions can proceed through various intermediates and pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.
Evidence for Radical Intermediates
The involvement of radical species in trifluoromethylthiolation reactions has been supported by several experimental observations. In the silver-mediated tandem trifluoromethylthiolation and cyclization of N-aryl-3-butenamides, a CF₃S-substituted alkyl radical intermediate is proposed. rsc.org This intermediate is generated by the addition of the trifluoromethylthio radical (•SCF₃) to the alkene. The subsequent cyclization pathway of this radical intermediate dictates the final product distribution. rsc.org
Further evidence for radical pathways comes from radical trapping experiments. While some copper-mediated trifluoromethylthiolation reactions of alkenyl iodides have shown that the reaction is not inhibited by radical scavengers like TEMPO, suggesting a non-radical pathway, other systems provide strong evidence for the presence of radicals. For instance, in the hydrotrifluoromethylthiolation of unactivated alkenes, radical trapping and radical clock experiments suggest the involvement of a radical process. taylorandfrancis.com
Radical clock experiments are a powerful tool for detecting the presence of short-lived radical intermediates. These experiments utilize a substrate that can undergo a predictable unimolecular rearrangement if a radical is formed. The observation of the rearranged product provides kinetic data on the radical's lifetime. While specific radical clock studies on the direct trifluoromethylthiolation of benzamides are not extensively documented in the reviewed literature, studies on analogous systems, such as the hydrotrifluoromethylthiolation of alkenes, have successfully employed this technique to confirm the presence of radical intermediates. taylorandfrancis.comyoutube.com
Single-Electron Transfer (SET) Processes in Catalytic Cycles
Single-electron transfer (SET) is another key mechanistic pathway proposed in trifluoromethylthiolation reactions, particularly those mediated by transition metals like copper. In the copper-mediated trifluoromethylation of arenes, mechanistic studies suggest a substrate-dependent mechanism. nih.gov For electron-rich substrates, a SET mechanism is proposed where an initial electron transfer occurs between the substrate and the oxidant before the transfer of the trifluoromethyl group. nih.gov This SET process can lead to the formation of an aryl radical cation intermediate, which can be trapped. For example, in the trifluoromethylation of mesitylene, the addition of H₂O₂ as a trapping agent led to the formation of a phenol (B47542) product, supporting the presence of an aryl radical cation. nih.gov
In the context of trifluoromethylthiolation of aryl halides, four potential mechanisms have been proposed, one of which is a single-electron transfer pathway. nih.gov This suggests that the nature of the substrate and the reaction conditions play a crucial role in determining whether an SET mechanism is operative.
Role of In Situ Generated Species (e.g., CuSCF₃)
The in situ generation of reactive species is a common strategy in trifluoromethylthiolation reactions to overcome the instability of certain reagents. Copper(I) trifluoromethanethiolate (CuSCF₃) is an effective nucleophilic trifluoromethylthiolating reagent, but its stability can be a concern. nih.gov To address this, CuSCF₃ can be generated in situ from more stable precursors like copper(I) iodide (CuI) and silver trifluoromethanethiolate (AgSCF₃).
Mechanistic studies on the copper-mediated trifluoromethylthiolation of alkenyl iodides using a CuI/AgSCF₃ system suggest that the reaction proceeds through the in situ formation of CuSCF₃. nih.gov The proposed catalytic cycle involves a salt metathesis between CuI and AgSCF₃ to generate the active CuSCF₃ species. This is then followed by a reaction with the alkenyl halide to form an alkenyl copper intermediate, which undergoes reductive elimination to yield the desired trifluoromethylthiolated product.
Catalytic Mechanism Studies
The efficiency and selectivity of trifluoromethylthiolation reactions are heavily influenced by the catalyst system, including the choice of metal, ligands, and additives.
Ligand Effects in Transition Metal Catalysis (e.g., Ir, Cu, Pd)
The ligands coordinated to the transition metal center play a critical role in modulating the reactivity and selectivity of the catalyst.
Iridium Catalysis: In the enantioselective iridium-catalyzed trifluoromethylthiolation of propargylic C(sp³)–H bonds, the choice of ligand is crucial for achieving high enantioselectivity. The use of chiral ligands allows for the creation of a chiral environment around the metal center, which directs the approach of the substrate and the reagent, leading to the preferential formation of one enantiomer.
Copper Catalysis: In copper-catalyzed reactions, ligands can influence the stability and reactivity of the copper-containing intermediates. For instance, in the copper-catalyzed amidation of alkanes, the nature of the ligand can affect the rate of reaction and the product distribution. While specific studies on ligand effects in the trifluoromethylthiolation of 2-halobenzamides are limited in the reviewed literature, the principles observed in related copper-catalyzed reactions are likely applicable.
Palladium Catalysis: In palladium-catalyzed cross-coupling reactions, ligands are essential for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. In the palladium-catalyzed N-arylation of amines, the use of bulky electron-rich phosphine (B1218219) ligands, such as trineopentylphosphine, has been shown to improve catalyst activity. nsf.gov Similarly, in the palladium-catalyzed double carbonylation of aryl iodides, the use of t-Bu₃P as a ligand dramatically improved the generality of the reaction. nih.gov In the context of C-H activation, electron-deficient pyridone ligands have been found to be optimal for promoting the arylation of tertiary C-H bonds. nih.gov These findings suggest that both the steric and electronic properties of the ligands are critical for the efficiency of palladium-catalyzed trifluoromethylthiolation reactions.
| Catalyst System | Ligand | Effect on Reaction | Reference |
| Pd₂ (dba)₃ | PNp₃ | Increased catalyst activity in N-arylation compared to ligand-free system. | nsf.gov |
| Pd(OAc)₂ | 5-Nitropyridone | Improved yield in tertiary C-H arylation. | nih.gov |
| Pd catalyst | t-Bu₃P | Dramatically improved the generality of the double carbonylation of aryl iodides. | nih.gov |
Role of Additives and Reagents
Additives and reagents can significantly impact the course of a catalytic reaction by influencing the catalyst activity, selectivity, and the stability of intermediates. In some iridium-catalyzed C-H amidation reactions of benzamides, the addition of an acetate (B1210297) additive, such as Cu(OAc)₂, has been shown to enhance the reaction efficiency. While the exact role is not always clear, it is postulated that the acetate may facilitate ligand exchange at the iridium center, thereby increasing its catalytic activity.
| Reaction | Additive/Reagent | Observed Effect | Reference |
| Iridium-catalyzed C-H amidation | Cu(OAc)₂ | Enhanced reaction efficiency. | |
| Copper-catalyzed amination of alkanes | High catalyst concentration | Decreased yield of the desired product. | acs.org |
| Oxidative trifluoromethylthiolation | Oxidant | Required for the reaction to proceed with TMSCF₃. | nih.gov |
Detailed mechanistic investigations, including data tables and in-depth findings related to HAT processes for this particular compound, are not available in the public scientific literature based on the conducted searches. While general principles of HAT mechanisms in organic and photocatalytic reactions are well-documented, specific studies applying these to 2-(Trifluoromethylthio)benzamide have not been identified.
Therefore, it is not possible to provide an article that adheres to the user's specific outline and content requirements, as the foundational research data is absent. Further research in the field of physical organic chemistry and reaction mechanisms may be required to elucidate the specific HAT reactivity of this compound.
Derivatization and Functionalization Strategies of 2 Trifluoromethylthio Benzamide Scaffolds
Modifications at the Amide Nitrogen
The amide nitrogen is a primary site for introducing structural diversity through substitution and the incorporation of complex cyclic systems.
The amide nitrogen of 2-(trifluoromethylthio)benzamide can be functionalized through various N-substitution and alkylation reactions. Standard peptide coupling methods are often employed to form new C-N bonds. For instance, the reaction of a carboxylic acid with an amine, facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), is a common strategy. nih.gov Alternatively, reagents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) can be used to activate the carboxylic acid for coupling with an amine, leading to the formation of N-substituted benzamides in excellent yields. nih.gov
Palladium-catalyzed reactions, operating through a "borrowing hydrogen" mechanism, also provide an efficient route for the N-alkylation of benzamides using primary alcohols as the alkylating agents. google.com These reactions typically proceed with low catalyst loading and produce water as the only byproduct.
Table 1: Representative N-Substitution Reactions
| Reactant 1 (Amine Source) | Coupling Agent/Catalyst | Product Type | Representative Yield |
|---|---|---|---|
| Substituted Benzyl Amine | HATU | N-Benzyl-2-(trifluoromethylthio)benzamide | Excellent |
| Glycine Esters | EDC/HOBt | N-(Carboalkoxy)methyl-2-(trifluoromethylthio)benzamide | Good-Excellent nih.gov |
| Primary Alcohols | Pd(II) Pincer Complex | N-Alkyl-2-(trifluoromethylthio)benzamide | Up to 92% google.com |
Heterocyclic systems, such as oxadiazoles, can be appended to the this compound scaffold to significantly alter its properties. A common synthetic route involves the reaction of an N-(...-isothiocyanatoethyl)benzamide derivative with a hydrazine (B178648) hydrate, followed by cyclization. researchgate.net For example, a precursor like N-(2,2-dichloro-1-isothiocyanatoethyl)-2-(trifluoromethylthio)benzamide can be reacted with a substituted benzoylhydrazine. The resulting thiosemicarbazide (B42300) intermediate can then undergo dehydrative cyclization, often using an acid catalyst, to form the corresponding N-((5-aryl-1,3,4-oxadiazol-2-yl)amino)ethyl derivative. researchgate.net This method provides a reliable pathway to integrate the 1,3,4-oxadiazole (B1194373) ring system into the final molecule. researchgate.net
Substituent Effects on the Aromatic Ring
The aromatic ring of the benzamide (B126) can be functionalized through various substitution reactions, although the reactivity is influenced by the existing trifluoromethylthio group.
The trifluoromethylthio (-SCF3) group is an electron-withdrawing and deactivating substituent, which directs incoming electrophiles primarily to the meta-position. Electrophilic aromatic substitution reactions, such as halogenation, on this scaffold are therefore expected to be less facile than on an unsubstituted benzene (B151609) ring. The halogenation of analogous structures, like 2-acetamidotrifluoromethylbenzene, can be achieved using molecular halogens (e.g., Cl₂, Br₂) in a suitable solvent. nih.gov For less reactive substrates, the reaction may require heating or the use of a Lewis acid catalyst to proceed efficiently. nih.gov The reaction of 2-acetamidotrifluoromethylbenzene with chlorine gas, for instance, yields the 5-chloro derivative, demonstrating substitution para to the activating acetamido group and meta to the deactivating trifluoromethyl group. nih.gov
Organometallic moieties, such as ferrocene (B1249389), can be incorporated into the this compound structure to create redox-active derivatives. nih.gov A general approach involves the condensation of a functionalized ferrocene, like ferrocenecarboxaldehyde, with a modified benzamide. dtic.mil For example, if the this compound scaffold is first modified to introduce a reactive methylene (B1212753) group on the aromatic ring, a Knoevenagel or Claisen-Schmidt condensation with ferrocenecarboxaldehyde can be performed. dtic.mil Alternatively, palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, can be used to link a ferrocenyl unit to a halogenated or otherwise activated benzamide derivative. organic-chemistry.orgmdpi.com These methods allow for the stable incorporation of the ferrocene "sandwich" complex into the final molecular architecture. mdpi.comnih.gov
Transformations of the Trifluoromethylthio Group (e.g., Oxidation to Sulfonyl)
The sulfur atom in the trifluoromethylthio group is susceptible to oxidation, allowing for its conversion to higher oxidation states such as sulfinyl (-SOCF₃) and sulfonyl (-SO₂CF₃). The selective oxidation of sulfides to sulfoxides is a well-established transformation. nih.gov For a similar compound, 2-(methylthio)benzamide, oxidation to the corresponding sulfoxide (B87167) was achieved in high yield (87%) using sodium hypochlorite (B82951) (NaOCl) in the presence of a 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO) catalyst. nih.gov
Further oxidation from the trifluoromethylthio or trifluoromethylsulfinyl group to the trifluoromethylsulfonyl group typically requires stronger oxidizing agents. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (B1194676) (Oxone), or hydrogen peroxide under forcing conditions are commonly used for this transformation. The resulting 2-(trifluoromethylsulfonyl)benzamide features a highly electron-withdrawing sulfonyl group, which significantly impacts the electronic properties of the aromatic ring. The synthesis of related triflamide (CF₃SO₂NHR) derivatives often involves reacting an amine with trifluoromethanesulfonyl chloride (CF₃SO₂Cl). mdpi.com
Advanced Characterization and Analytical Methodologies in the Research of 2 Trifluoromethylthio Benzamide
Spectroscopic Techniques for Structural Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is fundamental to the characterization of 2-(Trifluoromethylthio)benzamide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 2-(trifluoromethylthio)benzoic acid, run in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as distinct signals in the downfield region. rsc.org Specifically, the spectrum shows a doublet at 8.12 ppm, a doublet at 7.77 ppm, a multiplet between 7.66-7.55 ppm, and a triplet at 7.48 ppm. rsc.org The amide protons (NH₂) of this compound itself would typically appear as a broad singlet. rsc.org
Table 1: Representative ¹H NMR Data for the Aromatic Region of a Related Benzamide (B126) Structure (Data shown is for 2-(trifluoromethylthio)benzoic acid as a structural analogue)
| Chemical Shift (ppm) | Multiplicity | Assignment (Aromatic Protons) |
| 8.12 | d (doublet) | Ha |
| 7.77 | d (doublet) | Hb |
| 7.66-7.55 | m (multiplet) | Hc |
| 7.48 | t (triplet) | Hd |
Source: The Royal Society of Chemistry. rsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom typically gives rise to a distinct signal. The spectrum for 2-(trifluoromethylthio)benzoic acid, a close structural relative, reveals several key resonances. rsc.org The carbonyl carbon of the carboxylic acid appears significantly downfield at 171.45 ppm. rsc.org The carbon atom of the trifluoromethylthio (-SCF₃) group is observed as a quartet around 134.13 ppm due to coupling with the three fluorine atoms. rsc.org The aromatic carbons resonate in the typical range of approximately 128 to 134 ppm. rsc.org For this compound, the amide carbonyl carbon would also be expected in the highly deshielded region of the spectrum, typically around 170 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for a Related Benzamide Structure (Data shown is for 2-(trifluoromethylthio)benzoic acid as a structural analogue)
| Chemical Shift (ppm) | Assignment |
| 171.45 | C=O (Carboxyl) |
| 134.13 (q) | C-S (Aromatic) |
| 133.63 | Aromatic C-H |
| 132.17 | Aromatic C-H |
| 132.02 | Aromatic C-H |
| 130.36 | Aromatic C-H |
| 128.49 | C-CF₃ (Aromatic) |
Source: The Royal Society of Chemistry. rsc.org
Fluorine-19 NMR (¹⁹F NMR) is an essential technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov This method provides a clear and often simple spectrum, as there are typically fewer fluorine atoms than hydrogen atoms in a molecule, leading to less signal overlap. nih.gov In the analysis of this compound and related compounds, ¹⁹F NMR is used to confirm the presence and integrity of the trifluoromethylthio (-SCF₃) group. For 2-(trifluoromethylthio)benzoic acid, the ¹⁹F NMR spectrum in CDCl₃ shows a sharp singlet at approximately -42.20 ppm, which is characteristic of the CF₃ group in this chemical environment. rsc.org The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it a precise tool for identifying fluorinated functional groups. nih.govcolorado.edu
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through fragmentation patterns, can offer structural clues. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. nih.gov
For a related compound, N-(2-((trifluoromethyl)thio)phenyl)benzamide, Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization (EI) determined a calculated (Calcd.) exact mass of 297.04 and a found mass of 297.13. rsc.org This close correlation confirms the molecular formula C₁₄H₁₀F₃NOS. rsc.org Similarly, HRMS analysis of this compound would be expected to yield a precise mass that corresponds to its elemental composition of C₈H₆F₃NOS, thus confirming its identity. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of an amide is characterized by several distinct absorption bands. nih.gov
For this compound, the spectrum would be expected to show:
N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.
C=O Stretching (Amide I band): A strong, sharp absorption peak typically found between 1680 and 1630 cm⁻¹. nih.gov This is one of the most characteristic absorptions in the IR spectrum of an amide.
N-H Bending (Amide II band): A peak in the range of 1640-1550 cm⁻¹, arising from the in-plane bending of the N-H bond. nih.gov
C-F Stretching: Strong absorptions in the region of 1350-1100 cm⁻¹ are characteristic of the trifluoromethyl group.
The IR spectrum for the parent compound, benzamide, shows characteristic absorptions for the amide functional group which serve as a reference. nist.govchemicalbook.com
Table 3: Typical Infrared Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Amide (-NH₂) | N-H Stretch | 3400 - 3200 |
| Carbonyl (C=O) | C=O Stretch (Amide I) | 1680 - 1630 |
| Amide (-NH₂) | N-H Bend (Amide II) | 1640 - 1550 |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur provide insight into the molecule's electronic structure.
Crystallographic Analysis for Solid-State Structures
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.
While a specific SC-XRD study for this compound was not found, analysis of analogous benzamide derivatives provides a strong basis for predicting its solid-state behavior. researchgate.netnih.gov For instance, studies on N-substituted benzamides reveal that the molecules often form hydrogen-bonded chains or dimers. researchgate.net In the case of this compound, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions would likely play a significant role in the crystal packing. researchgate.net The conformation of the molecule, particularly the torsion angles between the phenyl ring and the amide group, and the orientation of the trifluoromethylthio group, would be precisely determined. nih.govnih.gov
Table 1: Representative Crystallographic Data for Benzamide Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
|---|---|---|---|
| N-[4-(Trifluoromethyl)phenyl]benzamide | Triclinic | P-1 | N—H⋯O hydrogen bonding, π-stacking |
| N-(4-Methoxyphenyl)benzamide | Monoclinic | P21/c | N—H⋯O hydrogen bonding, π-stacking |
| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | Monoclinic | P21/c | N—H⋯O hydrogen bonds |
This table presents data for related compounds to illustrate the types of information obtained from SC-XRD. researchgate.netnih.govmdpi.com
Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing the crystalline nature of bulk materials and identifying different polymorphic forms. omicsonline.org Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties.
A PXRD pattern, which is a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. omicsonline.org By comparing the PXRD pattern of a bulk sample of this compound to patterns simulated from single-crystal data or to experimentally determined patterns of known polymorphs, one can confirm the phase purity of the material. The presence of unexpected peaks could indicate the existence of a new polymorph or the presence of impurities. The study of related benzamide compounds has shown that they can exhibit conformational polymorphism, where different crystal structures arise from different molecular conformations. nih.govmdpi.com PXRD is the primary tool for screening for and identifying such polymorphic variations in bulk samples.
Chromatographic and Separation Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for monitoring the progress of its synthesis. nih.govresearchgate.net In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The purity of a this compound sample can be assessed by the number and size of the peaks in the chromatogram. A single, sharp peak at a specific retention time would indicate a high degree of purity. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. researchgate.net During a chemical reaction to synthesize this compound, HPLC can be used to track the consumption of starting materials and the formation of the product over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The method can be validated for linearity, precision, accuracy, and robustness to ensure reliable results. nih.gov
Table 2: Typical Parameters for HPLC Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy | The closeness of the test results to the true value. | Recovery within 98-102% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
This table outlines general validation parameters for HPLC methods and is not specific to this compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis.
Derivatization involves chemically modifying the analyte to produce a more volatile derivative. For amides, silylation is a common derivatization technique. nih.gov However, for compounds containing trifluoromethyl groups, derivatization with reagents like N-trifluoroacetylimidazole (TFAI) can yield clean chromatograms and provide valuable mass spectral data. researchgate.net The gas chromatograph separates the derivatized this compound from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification. mdpi.com This technique is particularly useful for identifying and quantifying trace impurities or byproducts in a sample.
Thermal Analysis (e.g., DSC, TGA, HSM) for Phase Behavior
Thermal analysis techniques are fundamental in determining the phase transitions of a substance.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram can reveal key thermal events such as melting, crystallization, and glass transitions. For a crystalline solid like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak would quantify the enthalpy of fusion.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time. This technique is invaluable for determining the thermal stability and decomposition pattern of a compound. A TGA curve for this compound would indicate the temperature at which it begins to lose mass, providing insights into its degradation pathway and the nature of its volatile decomposition products.
Hot-Stage Microscopy (HSM) allows for the visual observation of a sample as it is heated or cooled. This method complements DSC and TGA by providing a microscopic view of morphological changes, such as melting, recrystallization, and sublimation.
While detailed experimental data and interactive tables for this compound cannot be presented due to the absence of published research, the table below indicates the type of data that would be generated from such analyses.
| Thermal Analysis Technique | Parameter Measured | Expected Information for this compound |
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Onset of Melting, Peak Melting Temperature, Enthalpy of Fusion (ΔHfus) |
| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset of Decomposition, Temperature of Maximum Mass Loss, Residual Mass |
| Hot-Stage Microscopy (HSM) | Visual Observation vs. Temperature | Morphological Changes, Melting Behavior, Sublimation Characteristics |
It is important to note that information is available for a structurally different compound, 2-(Trifluoromethyl)benzamide , which lacks the "thio" (sulfur) component. This compound has a reported melting point in the range of 160-164 °C. However, due to the significant structural difference, this data cannot be extrapolated to predict the thermal behavior of this compound.
Further research and publication of experimental studies are required to populate the scientific record with the specific thermal analysis data for this compound.
Computational Chemistry Approaches in the Study of 2 Trifluoromethylthio Benzamide and Analogues
Quantum Chemical Calculations: A Window into Electronic Behavior
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, based on the principles of quantum mechanics, allow for the detailed analysis of electronic structure and its influence on molecular reactivity and properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to investigate the electronic properties of 2-(Trifluoromethylthio)benzamide and its analogs, providing insights into their reactivity.
For instance, DFT studies on related benzamide (B126) derivatives have been employed to calculate key descriptors of reactivity. researchgate.net A benchmark study of various DFT functionals found that for organic polysulfides, the M06-2X and B3LYP-D3(BJ) functionals are particularly accurate for calculating reaction energies, while MN15, MN15-L, M06-2X, and ωB97X-D excel at predicting activation energies. nih.gov Such studies are crucial for selecting the appropriate level of theory to obtain reliable predictions for sulfur-containing compounds like this compound.
The introduction of substituents, such as the trifluoromethyl group, can significantly alter the electronic landscape of the benzamide scaffold. DFT calculations on substituted banana-shaped compounds have shown that polar substituents affect the electrostatic potential (ESP) and group charge distributions, which in turn influences molecular interactions and ordering. nih.gov In the context of this compound, the strong electron-withdrawing nature of the SCF3 group is expected to have a profound impact on the electron distribution of the aromatic ring and the amide functionality.
Furthermore, DFT calculations are instrumental in understanding the electronic properties of molecules designed for specific applications. For example, in studies of 2H-benzo[d] nih.govmdpi.comresearchgate.nettriazole derivatives, DFT has been used to determine how the introduction of different donor and acceptor groups tunes the HOMO and LUMO energy levels, which is critical for their application as p-type semiconductors. nih.gov
Below is a table summarizing representative DFT functionals and their performance in studying related organic sulfur compounds.
| DFT Functional | Performance for Reaction Energies | Performance for Activation Energies |
| M06-2X | High Accuracy | High Accuracy |
| B3LYP-D3(BJ) | High Accuracy | Moderate Accuracy |
| MN15 | Moderate Accuracy | High Accuracy |
| MN15-L | Moderate Accuracy | High Accuracy |
| ωB97X-D | Moderate Accuracy | High Accuracy |
This table is illustrative and based on findings for organic polysulfides, providing a guideline for potential studies on this compound. nih.gov
Ab Initio Methods for Molecular Properties and Energies
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy for determining molecular properties and energies. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are invaluable for benchmarking and for systems where DFT may be less reliable.
In the study of substituted benzamides, ab initio calculations have been used in conjunction with experimental techniques to investigate their conformations. nih.gov For example, a study on 2-fluoro, 2-chloro, and N-methyl-2-methoxy benzamides utilized ab initio methods to complement a Lanthanide-Induced-Shift Analysis (LISA), though it was noted that these calculations can sometimes overestimate the strength of intramolecular interactions like hydrogen bonds. nih.gov
For sulfur-containing compounds, high-level ab initio calculations, such as DLPNO-CCSD(T), have been used to provide benchmark values against which various DFT functionals can be tested. nih.gov This ensures the reliability of more computationally efficient methods for larger-scale studies. Theoretical investigations of triazenes derived from cyclic amines have also employed both HF and DFT methods to analyze their structural and spectroscopic properties, finding good agreement with experimental data. nih.gov
Molecular Modeling and Simulation: Exploring Molecular Dynamics and Interactions
Molecular modeling and simulation techniques provide a dynamic picture of molecular behavior, from conformational flexibility to intermolecular interactions, which are crucial for understanding the properties of this compound in different environments.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
For substituted benzamides, conformational analysis has revealed that the orientation of the amide group relative to the phenyl ring is a key structural feature. nih.gov In benzamide itself, the amino group is calculated to be pyramidal with a torsional angle between the carbonyl group and the phenyl ring of 20-25°. nih.gov The introduction of substituents can significantly influence the conformational preferences. For instance, in 2-substituted benzamides, cis and trans conformers relative to the substituent are possible, and their relative stability can be determined through a combination of computational and experimental methods. nih.gov Studies on bifacial benzamide-based foldamers have also utilized conformational analysis to understand how these molecules can adopt specific secondary structures. rsc.org
The table below illustrates the kind of data that can be obtained from conformational analysis of substituted benzamides. nih.gov
| Compound | Solvent | Conformational Energy Difference (Ecis-Etrans) (kcal/mol) |
| 2-fluoro benzamide | CDCl3 | > 2.3 |
| 2-fluoro benzamide | CD3CN | 1.7 |
| 2-chloro benzamide | CD3CN | 0.0 |
| N-methyl-2-methoxy benzamide | CDCl3 | > 2.5 |
| N-methyl-2-methoxy benzamide | CD3CN | 2.0 |
Intermolecular Interaction Energy Calculations (e.g., PIXEL Method)
Understanding how molecules interact with each other is crucial for predicting their crystal packing, solubility, and binding to biological targets. Methods for calculating intermolecular interaction energies quantify the forces between molecules.
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion. mdpi.com Studies on benzamide derivatives have used SAPT to analyze the nature of intermolecular hydrogen bonds, revealing that dispersion and induction are decisive factors. mdpi.com
Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular interactions in crystals. For a benzamide thiourea (B124793) derivative, this analysis showed that H···H, S···H/H···S, and C···H/H···C interactions were predominant. researchgate.net
The PIXEL method, though not explicitly found in the provided search results for this specific compound, is a well-established approach for calculating lattice energies and intermolecular interaction energies in crystals. It partitions the interaction energy into coulombic, polarization, dispersion, and repulsion components based on the electron densities of the individual molecules.
The following table provides an example of an interaction energy decomposition for a dimer of a related compound using the SAPT method.
| Interaction Energy Component | Value (kcal/mol) |
| Electrostatics | - |
| Exchange | - |
| Induction | - |
| Dispersion | - |
| Total Interaction Energy | - |
Electrostatic Potential Mapping and Charge Distribution Analysis
The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is mapped onto the electron density surface to visualize regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonds and halogen bonds, which are electrostatically driven. mdpi.com In studies of banana-shaped compounds, the distribution of the electrostatic potential was shown to be influenced by polar substituents. nih.gov For molecules like this compound, the MEP would highlight the electrophilic character of the hydrogen atoms of the amide group and the nucleophilic character of the oxygen and sulfur atoms, as well as the influence of the electron-withdrawing SCF3 group on the aromatic ring. This information is critical for predicting how the molecule will interact with other molecules, including biological targets. researchgate.net
Prediction of Chemical Reactivity and Charge Transfer Properties (HOMO/LUMO Analysis)
The chemical reactivity of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller Egap generally indicates higher reactivity and greater polarizability. nih.gov
Table 1: Key Concepts in HOMO/LUMO Analysis
| Concept | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| Egap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov |
| Charge Transfer | The movement of electron density from one part of a molecule to another, or between molecules. | Influences reactivity, spectroscopic properties, and intermolecular interactions. nih.gov |
Computational Guidance for Synthetic Design and Optimization
Computational chemistry, particularly DFT calculations, plays a crucial role in guiding the synthetic design and optimization of complex organic molecules, including those containing the trifluoromethylthio group. researchgate.netresearchgate.net These methods allow chemists to investigate reaction mechanisms, predict the feasibility of synthetic routes, and understand the factors controlling product selectivity before embarking on extensive experimental work.
For instance, DFT calculations have been employed to elucidate the energetics and selectivity of reactions involving the introduction of the -SCF3 group into aromatic and olefinic compounds. researchgate.net By modeling the transition states and intermediates of a proposed reaction, researchers can predict the most likely reaction pathway and identify potential side reactions. This information is invaluable for optimizing reaction conditions, such as temperature, catalyst, and solvent, to maximize the yield of the desired product.
In the context of synthesizing this compound analogues, computational studies can help in:
Predicting Reaction Outcomes: DFT calculations can be used to compare the activation energies of different potential reaction pathways, thereby predicting the major product. researchgate.net
Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the step-by-step mechanism of a reaction, including the role of catalysts and directing groups. researchgate.net
Rational Catalyst Design: By understanding the interaction between the catalyst and the reactants at a molecular level, it is possible to design more efficient and selective catalysts.
An example of computational guidance in a related area is the use of DFT to study the deacylative trifluoromethylthiolation process. researchgate.net These calculations, performed at the B3LYP(d3)‐6‐31G(d,p) level for geometry optimizations and the M06(d3) (SMD(Toluene))‐SDD/6‐311+G(d,p) level for single‐point energies, provided a detailed understanding of the reaction mechanism. researchgate.net This kind of computational insight is directly applicable to the development of novel synthetic strategies for compounds like this compound.
Table 2: Applications of Computational Chemistry in Synthetic Design
| Application | Description | Example |
| Mechanism Elucidation | Modeling the step-by-step pathway of a chemical reaction. | Investigating the role of a palladium catalyst in trifluoromethylthiolation reactions. researchgate.net |
| Reaction Energetics | Calculating the energy changes (enthalpy and Gibbs free energy) for reactants, products, and transition states. | Predicting the feasibility and spontaneity of a proposed synthetic step. |
| Selectivity Prediction | Determining the factors that control the formation of one product over another (regio-, chemo-, and stereoselectivity). | Understanding the preference for ipso-cyclization in radical cascade reactions. researchgate.net |
| Catalyst Optimization | Designing catalysts with improved activity and selectivity based on computational models of catalyst-substrate interactions. | Rational design of heterogeneous catalysts for specific organic transformations. researchgate.net |
In Silico Prediction of Biological Interactions (e.g., binding motifs for target molecules)
In silico methods are powerful tools for predicting the potential biological activity of a compound and understanding its interactions with biological targets. nih.govnih.gov Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations can be used to screen virtual libraries of compounds, identify potential drug candidates, and elucidate their binding modes at the molecular level. nih.govnih.gov
For this compound and its analogues, in silico studies can provide valuable insights into their potential as therapeutic agents. By docking the compound into the active site of a target protein, it is possible to predict its binding affinity and identify the key amino acid residues involved in the interaction. This information can then be used to design more potent and selective inhibitors.
Recent studies on other benzamide derivatives have demonstrated the utility of this approach. For example, in silico screening has been used to discover novel benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1), a promising therapeutic target. nih.govtandfonline.com These studies employed a combination of 3D-QSAR, pharmacophore modeling, molecular docking, and molecular dynamics simulations to identify compounds with high predicted activity and stable binding in the target's active site. nih.gov Similarly, molecular docking studies have been instrumental in understanding the binding mechanism of benzamide derivatives as selective COX-2 inhibitors. nih.gov
The prediction of binding motifs is another important application of in silico methods. By analyzing the interactions between a ligand and its target protein, it is possible to identify recurring patterns of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding. This "binding motif" can then be used to guide the design of new compounds with improved affinity and specificity. For instance, the Motif2Mol model, a biochemical language model, has been developed to predict new active compounds based on the sequence motifs of ligand binding sites in proteins. mdpi.comsemanticscholar.org
While specific in silico studies on this compound were not found in the provided search results, the methodologies are readily applicable. By targeting proteins of interest, researchers could use these computational tools to predict the binding interactions of this compound, identify its likely binding motifs, and guide the synthesis of analogues with enhanced biological activity.
Table 3: Common In Silico Methods for Predicting Biological Interactions
| Method | Description | Application |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Estimating binding affinity and identifying key interactions in the binding site. nih.govnih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Virtual screening of compound libraries to find new hits with the desired activity. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study the stability and dynamics of a ligand-protein complex. | Assessing the stability of the predicted binding mode from molecular docking. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity using statistical models. | Predicting the activity of new compounds based on their structural features. nih.gov |
Academic Research Applications of Trifluoromethylthio Substituted Benzamide Scaffolds
Role as Scaffolds in Medicinal Chemistry Research
In medicinal chemistry, a scaffold refers to a core chemical structure that serves as a foundation for designing a library of related compounds. The trifluoromethylthio-benzamide scaffold is prized for its ability to be systematically modified, allowing researchers to fine-tune its properties for various therapeutic applications.
The trifluoromethylthio-benzamide framework is instrumental in the design and synthesis of novel chemical entities (NCEs) intended for biological investigation. Researchers utilize this scaffold to create molecules that can interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate complex biological pathways or to serve as starting points for drug development.
For instance, research into potent inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some cancers, led to the design of novel 4-(2-pyrimidinylamino)benzamide derivatives containing trifluoromethyl groups. nih.gov By strategically incorporating the trifluoromethyl group, scientists were able to develop compounds with significantly enhanced inhibitory activity. nih.gov One such derivative, compound 13d , emerged as a highly potent inhibitor with an IC50 value of 1.44 nM against the Hh signaling pathway and demonstrated favorable pharmacokinetic properties in preclinical studies, marking it as a promising lead compound for further development. nih.gov
Similarly, trifluoromethyl benzamides have been synthesized and evaluated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target in managing hyperlipidemia. researchgate.net These studies demonstrate how the benzamide (B126) scaffold can be systematically modified to achieve high binding affinity and inhibitory activity against a specific protein target. researchgate.net The versatility of the benzamide scaffold has also been demonstrated in the discovery of new treatments for parasitic diseases; a screening of a compound library identified a novel benzamide scaffold that exhibited antiplasmodial activity, which was then optimized to develop new potential antimalarial agents. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. The benzamide scaffold is highly amenable to SAR studies because its structure can be systematically altered at multiple positions.
A prominent example is the development of potential antipsychotics, where a series of benzamide derivatives were synthesized to evaluate their binding properties to dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov Through meticulous modifications of the scaffold, researchers identified a compound, 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide (4k) , that exhibited a potent and well-balanced activity profile at these key receptors. nih.gov This compound also showed low activity at other receptors associated with side effects like weight gain, highlighting the power of SAR to optimize both efficacy and safety. nih.gov
In another study focused on Hedgehog pathway inhibitors, a "fluorine scan" strategy was employed to create a series of trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives. nih.gov The comprehensive SAR analysis revealed that the position and presence of the trifluoromethyl group were crucial for potent inhibitory activity, leading to the identification of derivatives more potent than the reference drug, vismodegib. nih.gov
| Compound Class | Biological Target | Key SAR Finding | Source |
|---|---|---|---|
| 4-(2-Pyrimidinylamino)benzamides | Hedgehog Signaling Pathway | Introduction of a trifluoromethyl group was critical for potent inhibitory activity, with compound 13d showing an IC50 of 1.44 nM. | nih.gov |
| Substituted Benzamides | D2, 5-HT1A, 5-HT2A Receptors | Systematic modification led to compound 4k with a balanced, potent profile for antipsychotic potential. | nih.gov |
| N-substituted 4-(trifluoromethoxy)benzamidines | GluN2B-containing NMDA Receptors | N-benzyl substituted analogues showed the highest potency, while replacement with polycyclic moieties led to a loss of activity. | nih.gov |
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Trifluoromethyl-substituted scaffolds, including those related to benzamides, have shown promise in this area. For example, studies on 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles, which share a core structural similarity with benzamides, demonstrated activity against a range of bacterial and fungal pathogens. nih.gov Certain 5,6-dichloro-substituted derivatives were found to be the most active against the majority of tested microorganisms, including both Gram-positive and Gram-negative bacteria. nih.gov
A key strategy in combating resistance is the development of inhibitors for enzymes like metallo-β-lactamases (MβLs), which bacteria use to inactivate β-lactam antibiotics. Research on 2-triazolylthioacetamides, which feature a thio-linkage similar to 2-(trifluoromethylthio)benzamide, found that these compounds could inhibit the VIM-2 MβL. nih.gov This inhibition restored the antimicrobial activity of the antibiotic cefazolin (B47455) against E. coli expressing the VIM-2 enzyme, resulting in a 4 to 8-fold reduction in its Minimum Inhibitory Concentration (MIC). nih.gov This synergistic effect highlights the potential of such scaffolds to rejuvenate existing antibiotic classes. nih.govnih.gov
| Compound Class | Target/Organism | Key Finding | Source |
|---|---|---|---|
| 2-Trifluoromethylbenzimidazoles | Gram-positive & Gram-negative bacteria | 5,6-Dichlorosubstituted derivatives showed the most potent activity against a majority of microorganisms. | nih.gov |
| 2-Triazolylthioacetamides | VIM-2 expressing E. coli | Inhibited the VIM-2 enzyme, causing a 4-8 fold reduction in the MIC of cefazolin. | nih.gov |
| Benzothiazole Derivatives | Mycobacterium marinum | SAR studies identified derivative BT-37 as the most active in a zebrafish infection model. | researchgate.net |
Benzamide and structurally related benzimidazole (B57391) scaffolds are actively being explored for the development of new drugs to treat parasitic diseases like malaria, leishmaniasis, and trypanosomiasis. nih.govnih.gov A significant breakthrough came from the screening of a compound library against Plasmodium falciparum, the parasite responsible for malaria, which led to the discovery of a novel benzamide scaffold with antiplasmodial activity. researchgate.net This initial "hit" was subsequently optimized through medicinal chemistry to improve its potency while removing unwanted activity against human kinases. researchgate.net
Dicationic bisbenzamidines and related heterocyclic compounds, which share structural features with benzamides, have long been recognized as antiparasitic agents that target and bind to the minor groove of parasitic DNA. nih.gov This mechanism disrupts DNA replication and ultimately leads to the death of the parasite. nih.gov The synthesis of new halogen-containing benzamides for screening as anthelminthic (anti-worm) agents further underscores the broad utility of this scaffold in the search for new antiparasitic treatments. nih.gov
Contributions to Agrochemical Research
The structural features that make trifluoromethylthio-benzamides valuable in medicine also make them highly effective in agriculture. The trifluoromethyl group can enhance a molecule's potency and stability, leading to the development of more effective pesticides.
Fluorinated compounds are a cornerstone of the modern crop protection industry, with over half of the pesticides launched in the last two decades containing fluorine. nih.gov The trifluoromethyl group is particularly common in these products. nih.gov
Research in this area includes the design and synthesis of novel trifluoromethyl pyrimidine (B1678525) derivatives that incorporate an amide moiety, a key feature of the benzamide scaffold. nih.gov These compounds were evaluated for their biological activity, with bioassays showing that many of them exhibited good to excellent antifungal activity against pathogens like Botrytis cinerea and moderate insecticidal activity against pests such as Mythimna separata (the armyworm). nih.gov
The success of this chemical class is exemplified by commercial pesticides like Chlorfluazuron , an insect growth regulator with a benzoylurea (B1208200) structure that shows excellent activity against larval stages of insects like Lepidoptera. nih.gov The development of such compounds often begins with a lead structure that is systematically modified to enhance its pesticidal properties, a process where the trifluoromethyl-amide framework proves highly valuable. nih.gov
| Compound Class | Target Pest/Pathogen | Activity at Test Concentration | Source |
|---|---|---|---|
| Trifluoromethyl pyrimidine amides | Botrytis cinerea (fungus) | Good to excellent antifungal activity at 50 µg/ml. | nih.gov |
| Trifluoromethyl pyrimidine amides | Mythimna separata (insect) | Moderate insecticidal activity at 500 µg/ml. | nih.gov |
| Chlorfluazuron | Common cutworm (insect) | Demonstrated high insecticidal activity as an insect growth regulator. | nih.gov |
Modulation of Bioactivity for Crop Protection Agents
The introduction of a trifluoromethylthio (-SCF3) group into molecules is a known strategy in the development of agrochemicals. This functional group is valued for its unique properties, such as high lipophilicity and electronegativity, which can enhance a molecule's metabolic stability and its ability to permeate cell membranes. researchgate.net These characteristics are crucial for developing effective pesticides and fungicides, as they can lead to improved bioavailability and persistence of the active ingredient. researchgate.net
Organofluorine compounds, in general, are integral to the modern agrochemical industry, with a significant percentage of recently launched pesticides containing fluorine. nih.gov The trifluoromethyl group (-CF3) and related fluorinated moieties are particularly prevalent. nih.gov However, specific research detailing the bioactivity of this compound as a crop protection agent is not readily found in the public domain. While its structural components suggest potential utility, dedicated studies on its efficacy against specific plant pathogens or pests have not been identified.
Applications in Advanced Materials Science
Potential as Building Blocks for Functional Materials (e.g., in synthetic dyes)
Benzamide derivatives are recognized for their wide applications, including their use as intermediates in the synthesis of dyes. However, there is no specific information available that documents the use of this compound as a building block for functional materials or synthetic dyes. The potential for this compound to be used in such applications exists due to the reactivity of the benzamide scaffold, but published research to this effect could not be located.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Trifluoromethylthio)benzamide, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves introducing the trifluoromethylthio (-SCF₃) group to a benzamide core. A plausible route is the nucleophilic substitution of a halogenated benzamide precursor with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃). Key parameters include solvent polarity (e.g., DMF or acetonitrile), temperature (60–100°C), and catalyst choice (e.g., CuI for Ullmann-type couplings). Optimization can be guided by Design of Experiments (DoE) to assess the impact of molar ratios and reaction time on yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the benzamide backbone and trifluoromethylthio group (distinct ¹⁹F NMR signals at ~-40 ppm for -SCF₃).
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and SCF₃ vibrational modes (~700–750 cm⁻¹).
- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the key physicochemical properties of this compound that influence its reactivity?
- Methodology :
- LogP : Use reverse-phase HPLC to determine hydrophobicity, critical for predicting membrane permeability.
- Hydrogen Bonding : Calculate hydrogen bond donor/acceptor counts (e.g., 1 donor from -NH₂, 3 acceptors from amide and SCF₃ groups).
- Thermal Stability : Perform Differential Scanning Calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?
- Methodology :
- Comparative SAR Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with activity trends.
- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell lines, incubation times).
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability .
Q. What computational methods predict the interaction between this compound and biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or proteases).
- QSAR Modeling : Apply Hammett substituent constants (σ values) to quantify electronic effects of -SCF₃ on reactivity and binding affinity.
- MD Simulations : Simulate ligand-protein interactions over time to assess stability and conformational changes .
Q. How to design experiments to assess the pharmacokinetic profile of this compound?
- Methodology :
- In Vitro ADME :
- Permeability : Caco-2 cell assays.
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS.
- In Vivo Studies : Administer radiolabeled compound to rodents and measure plasma half-life, tissue distribution, and excretion routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
